Ethyl 2-methyl-1-naphthoate

Lipophilicity Drug Design Membrane Permeability

Researchers often encounter reproducibility issues due to impurities in naphthalene-based intermediates. Ethyl 2-methyl-1-naphthoate (CAS 103244-32-2) solves this with a vendor-verified purity of 98%, ensuring consistent outcomes in multi-step syntheses. - **Reproducibility Assured**: High purity (98%) minimizes side reactions and simplifies purification, facilitating seamless scale-up. - **Predictable Reactivity**: The unique 2-methyl-1-ethyl ester pattern enables directed *ortho*-metalation at the 3-position, crucial for constructing 1,2,3-trisubstituted naphthalene libraries. - **Process Robustness**: With a boiling point 18°C higher than unsubstituted analogs, it withstands prolonged heating, reducing evaporative losses in industrial settings.

Molecular Formula C14H14O2
Molecular Weight 214.264
CAS No. 103244-32-2
Cat. No. B597798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-1-naphthoate
CAS103244-32-2
Synonymsethyl 2-Methyl-1-naphthoate
Molecular FormulaC14H14O2
Molecular Weight214.264
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC2=CC=CC=C21)C
InChIInChI=1S/C14H14O2/c1-3-16-14(15)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
InChIKeySVNMJCHGVZYPHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methyl-1-naphthoate: Compound Overview


Ethyl 2-methyl-1-naphthoate (CAS 103244-32-2) is an aromatic ester characterized by a naphthalene core substituted with a methyl group at the 2-position and an ethyl ester moiety at the 1-position. Its molecular formula is C₁₄H₁₄O₂, and it has a molecular weight of 214.26 g/mol . The compound exhibits a density of 1.1±0.1 g/cm³, a boiling point of 328.1±11.0 °C at 760 mmHg, and a calculated LogP of 4.42, indicating significant lipophilicity . As a substituted naphthoic acid derivative, it serves primarily as a building block in organic synthesis, with its specific substitution pattern dictating its reactivity and utility in creating more complex molecular architectures .

Ethyl 2-methyl-1-naphthoate: Substitution Limitations


The substitution of Ethyl 2-methyl-1-naphthoate with a generic naphthoate ester is not a straightforward process due to the unique steric and electronic environment created by the specific 2-methyl-1-ethyl ester substitution pattern on the naphthalene ring. This precise arrangement directly influences the compound's reactivity in key synthetic transformations, such as nucleophilic acyl substitutions or directed ortho-metalations, and its subsequent physical-chemical behavior, including lipophilicity and solubility . Even closely related analogs, such as Ethyl 1-naphthoate or Ethyl 2-naphthoate, lack the crucial 2-methyl substituent, which fundamentally alters the molecule's interaction with biological targets or its performance as a synthetic intermediate . This specificity mandates a rigorous evaluation of the target compound against its closest analogs to ensure the desired outcome in a given research or industrial application.

Ethyl 2-methyl-1-naphthoate: Comparison with Analogs


Lipophilicity Advantage

Ethyl 2-methyl-1-naphthoate demonstrates a calculated LogP of 4.42, which is significantly higher than that of its methyl ester analog, Methyl 2-methyl-1-naphthoate (CAS 56020-58-7), and the unsubstituted Ethyl 1-naphthoate (CAS 3007-97-4). This elevated LogP value, derived from its larger molecular volume and increased hydrophobicity due to the ethyl ester and 2-methyl group, suggests enhanced membrane permeability and potential for improved bioavailability in lipophilic environments .

Lipophilicity Drug Design Membrane Permeability

Boiling Point and Volatility

The boiling point of Ethyl 2-methyl-1-naphthoate is reported as 328.1±11.0 °C at 760 mmHg, which is notably higher than that of unsubstituted naphthoate esters like Ethyl 1-naphthoate (boiling point 310.0±0.0 °C) . This increase in boiling point of approximately 18 °C is attributed to the presence of the additional 2-methyl substituent, which enhances van der Waals forces and increases molecular weight, thereby reducing volatility .

Thermal Stability Synthetic Chemistry Distillation

Regioselective Transformations

As a 1,2-disubstituted naphthalene derivative, Ethyl 2-methyl-1-naphthoate possesses a unique electronic and steric profile that enables regioselective synthetic transformations. The presence of the 2-methyl group blocks electrophilic aromatic substitution at that position and activates the adjacent 3-position, while the 1-ester moiety can undergo various nucleophilic reactions. This contrasts sharply with unsubstituted naphthoates (e.g., Ethyl 1-naphthoate or Ethyl 2-naphthoate), which lack this regiocontrol element and may yield complex mixtures upon electrophilic attack .

Organic Synthesis Regioselectivity Building Block

Purity Specification

A key commercial differentiation for Ethyl 2-methyl-1-naphthoate (CAS 103244-32-2) is the explicit purity specification provided by reputable vendors. For instance, one supplier lists the compound with a guaranteed purity of 98% . This quantitative specification is critical for researchers, as it provides a clear benchmark for the expected quality and reproducibility of experimental results, in contrast to compounds offered without a defined purity grade or with a lower, less stringent specification.

Quality Control Procurement Specification Reproducibility

Physicochemical Differences vs. Acid and Methyl Ester

Ethyl 2-methyl-1-naphthoate (MW 214.26 g/mol) exhibits a clear physicochemical distinction from its parent acid, 2-Methyl-1-naphthoic acid (MW 186.21 g/mol), and its methyl ester analog, Methyl 2-methyl-1-naphthoate (MW 200.23 g/mol) . The 14-Dalton increase from the methyl to the ethyl ester results in a higher LogP and a later retention time in reverse-phase HPLC analysis, which is crucial for analytical method development and purification. This property can be leveraged for separation from closely related compounds in complex mixtures.

Physicochemical Characterization Analytical Chemistry Method Development

Ethyl 2-methyl-1-naphthoate: Application Scenarios


Lipophilic Libraries for Membrane Permeability

Given its calculated LogP of 4.42, Ethyl 2-methyl-1-naphthoate is well-suited as a core scaffold or building block in the construction of compound libraries designed to explore structure-permeability relationships. Its higher lipophilicity compared to methyl ester analogs (ΔLogP = +1.10) suggests it can serve as a privileged starting point for medicinal chemists aiming to optimize candidates for passive diffusion across cellular membranes, a common requirement in central nervous system and anti-infective drug discovery programs.

High-Temperature Organic Synthesis

The elevated boiling point of 328.1±11.0 °C, which is approximately 18 °C higher than that of Ethyl 1-naphthoate , positions Ethyl 2-methyl-1-naphthoate as a more robust intermediate for reactions that require prolonged heating or are conducted in high-boiling solvents. This reduced volatility is a key process consideration, as it minimizes losses to evaporation and ensures the compound remains in the reaction mixture under reflux conditions, thereby improving overall yield and process robustness in industrial chemical manufacturing .

Regioselective Synthesis of Functionalized Naphthalene Derivatives

The distinct substitution pattern of Ethyl 2-methyl-1-naphthoate—with a 2-methyl group and a 1-ethyl ester—provides a strategic advantage in regioselective synthesis. Unlike unsubstituted naphthoates, this compound allows chemists to exploit directed ortho-metalation or electrophilic aromatic substitution at the 3-position with high predictability . This makes it an ideal starting material for the synthesis of 1,2,3-trisubstituted naphthalene derivatives, which are valuable intermediates in the production of advanced materials, pharmaceuticals, and agrochemicals.

High-Purity Materials for Reproducible Research

For academic and industrial laboratories where experimental reproducibility is paramount, the vendor-specified purity of 98% for Ethyl 2-methyl-1-naphthoate offers a quantifiable assurance of quality. This scenario is particularly relevant for the development and scale-up of synthetic protocols, where the use of a high-purity starting material reduces the incidence of unknown side reactions and simplifies purification. Procurement of this compound from reputable vendors ensures that research outcomes are consistent and that synthetic routes can be reliably transferred from bench to pilot scale.

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